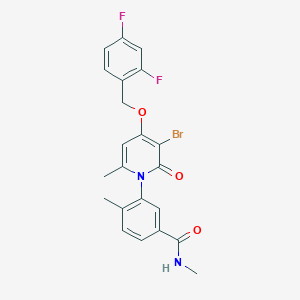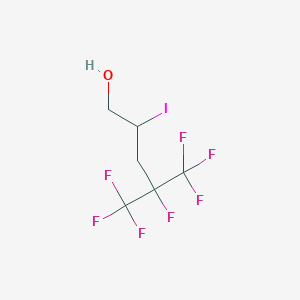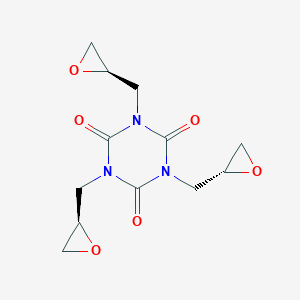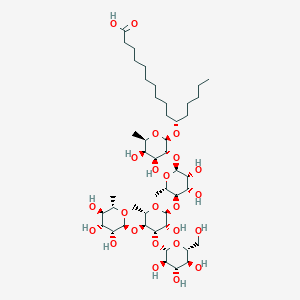
Mammoside J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mammoside J is a natural compound that is derived from the roots of the traditional Chinese medicinal plant, Anemarrhena asphodeloides. This compound has been found to possess numerous medicinal properties and has attracted the attention of researchers all over the world.
Mecanismo De Acción
The mechanism of action of Mammoside J is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Mammoside J has been found to have numerous biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic mice. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mammoside J has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Mammoside J in lab experiments is that it is a natural compound and is therefore less toxic than synthetic compounds. It is also readily available and can be synthesized using a simple and efficient method. However, one of the limitations of using Mammoside J in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand the compound's effects.
Direcciones Futuras
There are numerous future directions for research on Mammoside J. One potential area of research is its potential use as a treatment for diabetes. Another area of research is its potential use as a treatment for liver and kidney diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, Mammoside J is a natural compound that has numerous potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has numerous advantages for lab experiments, including its natural origin and simple synthesis method. However, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Métodos De Síntesis
Mammoside J can be synthesized using a simple and efficient method. The first step involves the extraction of the root of Anemarrhena asphodeloides using ethanol. The extract is then subjected to column chromatography to obtain the pure compound. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Mammoside J has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
Número CAS |
120583-62-2 |
|---|---|
Nombre del producto |
Mammoside J |
Fórmula molecular |
C46H82O24 |
Peso molecular |
1019.1 g/mol |
Nombre IUPAC |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C46H82O24/c1-6-7-13-16-24(17-14-11-9-8-10-12-15-18-26(48)49)65-46-41(32(55)28(51)21(3)62-46)70-43-36(59)33(56)38(22(4)63-43)67-45-37(60)40(69-44-35(58)31(54)29(52)25(19-47)66-44)39(23(5)64-45)68-42-34(57)30(53)27(50)20(2)61-42/h20-25,27-47,50-60H,6-19H2,1-5H3,(H,48,49)/t20-,21+,22-,23-,24-,25+,27-,28-,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
RMSDLBJXDTYRAX-SRWHAWSISA-N |
SMILES isomérico |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
SMILES canónico |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



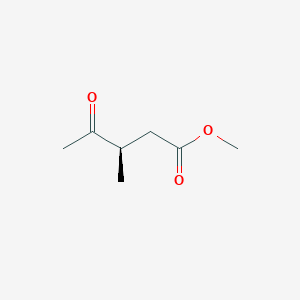
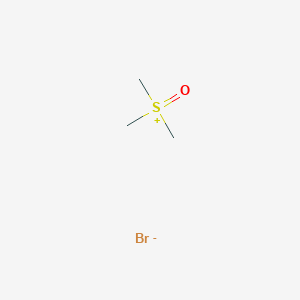
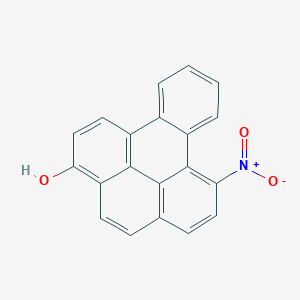
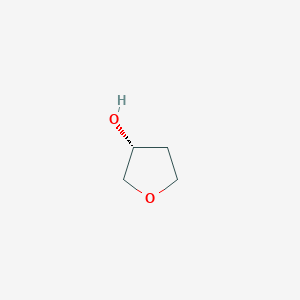

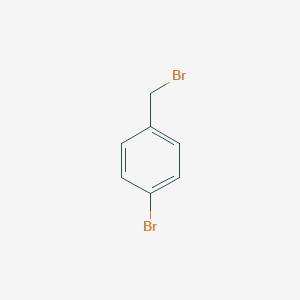
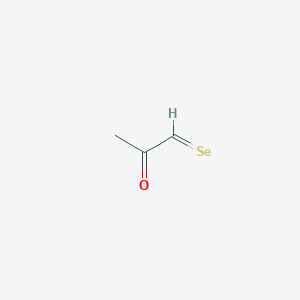
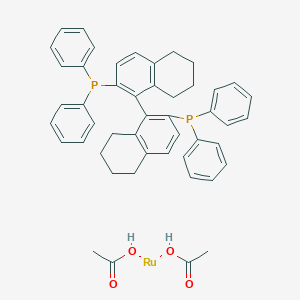
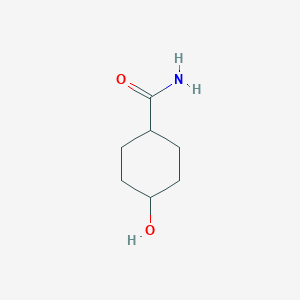
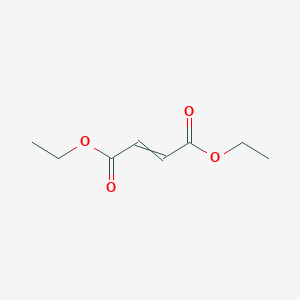
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
